3-Cyclopropoxypyridine-2,4-dicarbonitrile
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Overview
Description
3-Cyclopropoxypyridine-2,4-dicarbonitrile: is a heterocyclic organic compound with the molecular formula C10H7N3O. This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two cyano groups at the 2- and 4-positions. The presence of these functional groups makes it a versatile molecule in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbonitrile typically involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) to facilitate the nucleophilic substitution of the chlorine atom by the cyclopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxypyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions with amines to form aminopyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Cyclization: The presence of cyano groups allows for cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines in the presence of a base like diisopropylethylamine (DIPEA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Aminopyridine Derivatives: Formed from nucleophilic substitution reactions.
Oxo Derivatives: Resulting from oxidation reactions.
Fused Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Chemistry: 3-Cyclopropoxypyridine-2,4-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its cyano groups make it a valuable intermediate in the preparation of heterocyclic compounds .
Biology and Medicine:
Industry: In materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties .
Mechanism of Action
The mechanism by which 3-Cyclopropoxypyridine-2,4-dicarbonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The cyano groups act as electron-withdrawing groups, making the pyridine ring more electrophilic and susceptible to nucleophilic attack. This property is exploited in the synthesis of aminopyridine derivatives, where the nucleophilic substitution of the cyano groups by amines occurs .
Comparison with Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.
Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile: Used in the development of organic semiconductors.
3,4-Diaminopyridine-2,5-dicarbonitrile: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: 3-Cyclopropoxypyridine-2,4-dicarbonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel organic materials and pharmaceuticals.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-3-4-13-9(6-12)10(7)14-8-1-2-8/h3-4,8H,1-2H2 |
InChI Key |
VHAZKIGLRLUGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C#N)C#N |
Origin of Product |
United States |
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